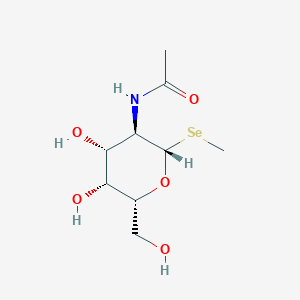

selenosugar B

Description

Structure

2D Structure

Properties

CAS No. |

526222-32-2 |

|---|---|

Molecular Formula |

C9H17NO5Se |

Molecular Weight |

298.21 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methylselanyloxan-3-yl]acetamide |

InChI |

InChI=1S/C9H17NO5Se/c1-4(12)10-6-8(14)7(13)5(3-11)15-9(6)16-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1 |

InChI Key |

AZZZNYGPGINRNT-ZEBDFXRSSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1[Se]C)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[Se]C)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1[Se]C)CO)O)O |

Origin of Product |

United States |

Nomenclature and Structural Variants of Selenosugars for Research Categorization

Defining Selenosugar B: 1β-Methylseleno-N-Acetyl-D-Galactosamine

This compound, also known as 1β-Methylseleno-N-Acetyl-D-Galactosamine, is a specific selenosugar metabolite. Its chemical structure is derived from N-acetyl-β-D-galactosamine, where the anomeric hydroxyl group is substituted by a methylseleno group nih.govwikipedia.orgvulcanchem.com. This substitution forms a carbon-selenium (C-Se) glycosidic bond vulcanchem.com. This compound has been identified as a significant urinary metabolite of selenium in mammals, particularly within the required to low-toxic range of selenium intake wikipedia.orgpnas.orgnih.govebi.ac.uk. Its structure has been elucidated through spectroscopic methods, including 1H and 13C NMR, and confirmed by chemical synthesis pnas.orgnih.govpnas.org.

The structural characteristics of this compound can be summarized as follows:

| Parameter | Value |

| Molecular Formula | C9H17NO5Se |

| Molecular Weight | 298.21 g/mol nih.govvulcanchem.com |

| IUPAC Name | N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methylselanyloxan-3-yl]acetamide nih.govvulcanchem.com |

| PubChem CID | 11551129 nih.govwikipedia.orguni.lu |

| CAS Number | 526222-32-2 nih.govwikipedia.orgvulcanchem.com |

| Derived from | N-acetyl-β-D-galactosamine nih.govvulcanchem.com |

| Selenium Position | Anomeric carbon (C-1) pnas.org |

| Selenium Linkage | Methylseleno group (-SeCH3) nih.govwikipedia.orgvulcanchem.compnas.org |

Characterization of Other Key Selenosugar Metabolites (e.g., Selenosugar 1, Selenosugar 3)

Beyond this compound, other selenosugar metabolites have been identified and characterized, particularly in the context of selenium metabolism in biological systems. Research has indicated the presence of additional selenocarbohydrates in human urine following selenium supplementation, including 1β-methylseleno-D-galactosamine and 1β-methylseleno-N-acetyl-D-glucosamine mdpi.com.

Another related metabolite is a selenosugar conjugated with glutathione (B108866) pnas.orgnih.govebi.ac.ukresearchgate.net. This glutathione-conjugated selenosugar is hypothesized to be a precursor to the methylated this compound pnas.orgnih.govebi.ac.uk. Studies involving inhibition of methylation have shown an increase in this precursor metabolite pnas.orgnih.govebi.ac.uk. This suggests a metabolic pathway where the glutathione conjugate is methylated to form this compound for urinary excretion pnas.orgnih.gov.

In plants, selenosugars have also been identified. Studies on selenium-rich cereal crops like wheat, rice, and maize have characterized Se-containing monosaccharides and disaccharides, representing the first reports of selenosugars in edible plants nih.gov.

Structural Diversity of Synthesized and Naturally Occurring Selenosugars

The structural diversity of selenosugars is considerable, encompassing variations in the carbohydrate backbone, the position and oxidation state of selenium, and the attached groups mdpi.comdntb.gov.uaresearchgate.net. Selenosugars can be broadly categorized based on whether selenium replaces an endocyclic oxygen within the sugar ring or is attached exocyclically, often at the anomeric carbon or as part of a side chain mdpi.com.

Naturally occurring selenosugars, like this compound and its related metabolites, have been found in biological fluids such as human urine and in plants mdpi.comwikipedia.orgpnas.orgnih.govnih.gov. These natural variants often arise from the metabolic processing of selenium compounds mdpi.compnas.orgebi.ac.uk.

Synthesized selenosugars contribute significantly to the known structural diversity. Chemical synthesis allows for the creation of a wide range of selenosugar structures with specific modifications for research purposes mdpi.comdntb.gov.uamdpi.com. This includes seleno-monosaccharides and disaccharides with varying selenium linkages and positions mdpi.comdntb.gov.ua. For instance, synthetic routes have been developed to create selenosugars with selenium at the anomeric position, as seen in this compound, or incorporated within the sugar ring mdpi.com. The synthesis of Se-glycoconjugates involving the coupling of selenosugars with other molecules like hydroxycinnamic acids further expands this diversity mdpi.com.

The valency of selenium in seleno-containing polysaccharides can be 0, IV, or II, contributing to structural variations mdpi.comdntb.gov.ua. Selenoglycosides, where selenium is glycosidically bound, represent a key type of selenosugar with divalent selenium mdpi.comdntb.gov.ua.

Isotopic Labeling Strategies for Selenosugar Structural Elucidation in Research

Isotopic labeling is a valuable technique for the structural elucidation and characterization of selenosugars in research. The presence of naturally occurring stable isotopes of selenium, such as 76Se, 77Se, 78Se, 80Se, and 82Se, with their distinct isotopic pattern, is particularly useful for identifying and tracking selenium-containing compounds using mass spectrometry pnas.orgpnas.orgmdpi.comacs.org. This characteristic isotopic pattern serves as a fingerprint for recognizing selenosugars in complex biological matrices pnas.orgpnas.orgmdpi.com.

Furthermore, the 77Se isotope is nuclear magnetic resonance (NMR)-active, possessing a nuclear spin of ½ rsc.org. 77Se NMR spectroscopy is a powerful tool for gaining detailed structural information about the local environment of the selenium atom within a selenosugar molecule rsc.org. This technique can complement 1H and 13C NMR in confirming proposed structures and investigating the conformation of selenosugars pnas.orgpnas.org.

Stable isotope labeling, including the use of enriched selenium isotopes, can be employed in metabolic studies to trace the pathway of selenium incorporation into selenosugars and their subsequent metabolism pnas.orgnih.govebi.ac.uknih.gov. This approach aids in understanding the biosynthesis and fate of these compounds in biological systems pnas.orgnih.govebi.ac.uk. For example, studies using labeled selenium have helped propose metabolic pathways for the formation and excretion of this compound pnas.orgnih.gov.

X-ray crystallography also benefits from the presence of selenium. The anomalous scattering properties of selenium are utilized in techniques like multi-wavelength anomalous dispersion (MAD) and single-wavelength anomalous dispersion (SAD) phasing, which are crucial for determining the three-dimensional structures of biomolecules, including proteins that may interact with or contain selenosugars rsc.orgnih.gov.

Synthetic Methodologies for Selenosugars and Chemical Derivatives

Chemical Synthesis of Selenosugar Core Structures

The construction of the core selenosugar scaffold can be achieved through several key chemical transformations. General approaches include the replacement of oxygen atoms within the sugar ring or at the anomeric position with selenium.

One general procedure for preparing unprotected selenosugars involves the appropriate O-protection of a starting carbohydrate, reduction of a latent aldehyde, di-O-mesylation, and double nucleophilic displacement with in situ generated Na₂Se. fishersci.iefishersci.com This method has been applied to access various pyranoses and furanoses with different configurations. fishersci.ie Another strategy involves the thermolysis of per-O-benzylated-5-benzylseleno formates, which proceeds via an intramolecular attack of the benzylseleno scaffold and elimination of CO₂ and phenylselenoate. fishersci.iewikipedia.org

Specific selenosugars, such as 1,4-anhydro-4-seleno-D-talitol (SeTal), have been synthesized through a sequence starting from D-mannose, involving protection, reduction, mesylation, nucleophilic displacement with Na₂Se, and deprotection. fishersci.comamericanelements.com The synthesis of 4-selenothreofuranose derivatives has been achieved from trans-3,4-dioxygenated tetrahydroselenophenes. wikipedia.orgscribd.comwikipedia.org

Selenosugar B, specifically 1β-methylseleno-N-acetyl-D-galactosamine, is a notable selenosugar metabolite. scribd.comnih.govatamanchemicals.comuni.lu Its chemical synthesis has been reported starting from D-galactosamine hydrochloride. atamanchemicals.com This synthesis involves converting D-galactosamine hydrochloride to the pentaacetate, followed by reaction with sodium methylselenolate (generated from dimethyldiselenide) and subsequent deacetylation. atamanchemicals.com

Pummerer rearrangement-based strategies have proven effective for the synthesis of various selenosugar analogs, particularly those involving the introduction of selenium into the sugar ring or at the anomeric position. This approach typically involves the oxidation of a selenium species to a selenoxide, which then undergoes a rearrangement. fishersci.iewikipedia.orgamericanelements.comwikipedia.orgwikipedia.orgfishersci.sethegoodscentscompany.comwikipedia.orgsigmaaldrich.com

For instance, a new pathway based on Pummerer-like rearrangement followed by glycosylation has yielded selenosugars with selenium in the ring and an acetal-like functional group at C-1. fishersci.sethegoodscentscompany.com The oxidation of a selenium atom in the sugar ring using m-chloroperoxybenzoic acid (m-CPBA) can lead to the corresponding selenoxide intermediate, which undergoes rearrangement. fishersci.se

In the synthesis of 4'-selenonucleosides, a seleno-Pummerer rearrangement can be employed to convert a selenosugar substrate into a selenoribose derivative with an acetoxy group at the anomeric position. wikipedia.orgamericanelements.comwikipedia.orgscribd.comwikipedia.orgwikipedia.orgsigmaaldrich.com This acetoxy group can then be substituted with a nucleobase through glycosylation, often mediated by Lewis acids like TMSOTf or BF₃·OEt₂. wikipedia.orgscribd.comwikipedia.org Stereoselectivity in these reactions, particularly favoring β anomers in some cases, can be influenced by intramolecular interactions involving the selenonium intermediate. wikipedia.orgscribd.comwikipedia.org The α/β selectivity in the glycosylation reaction can be similar to that observed in the preceding seleno-Pummerer rearrangement, suggesting a common selenonium intermediate. scribd.comwikipedia.org However, the presence of certain protecting groups, such as ester functional groups at the 2- and 3-positions, can decrease the α/β selectivity. scribd.comwikipedia.org

The Mitsunobu reaction is a valuable tool for the stereoselective synthesis of selenium-containing glycoconjugates. ctpharma.com.trwikipedia.orgwikidata.org This reaction facilitates the coupling of selenosugars with various nucleophiles, notably polyphenolic compounds like hydroxycinnamic acids. fishersci.iefishersci.sectpharma.com.trwikipedia.orgmassbank.eu

The Mitsunobu reaction typically involves a seleno derivative (acting as the alcohol component) and a phenolic moiety (acting as the acidic component), mediated by a phosphine (B1218219) (commonly triphenylphosphine, TPP) and an azodicarboxylate (such as diisopropyl azodicarboxylate, DIAD). fishersci.sectpharma.com.trwikipedia.orgwikipedia.orgmassbank.eu This method has been successfully applied to synthesize seleno-glycoconjugates by coupling the primary hydroxyl group of a seleno-sugar with the hydroxyl group of hydroxycinnamic acids. ctpharma.com.trwikipedia.orgmassbank.eu

Research findings indicate that the Mitsunobu reaction in selenosugar chemistry can exhibit unexpected stereocontrol, leading to the preferential formation of products with a specific configuration, such as the natural D-configuration. wikipedia.orgwikidata.org This stereochemical outcome may not always be dependent on the stereochemistry of the starting seleno-donor. wikipedia.org The reaction provides a simple and efficient route for constructing novel glycoconjugates with a deoxy-selenosugar core linked to polyphenolic units. wikipedia.orgwikidata.orgmassbank.eu

The seleno-Michael addition is another strategy employed in the synthesis of selenosugars, particularly for constructing furanose rings containing a selenium atom. This approach involves the conjugate addition of a selenium nucleophile to an activated alkene. wikipedia.orgfishersci.caatamankimya.comsigmaaldrich.com

This methodology has been utilized in the synthesis of 4'-selenonucleosides and 5'-homo-4'-selenoribose derivatives. wikipedia.orgatamankimya.comsigmaaldrich.com For instance, a seleno-Michael addition was a key step in the synthesis of 5-homo-4-selenoribitol from an alkene precursor, achieved by treatment with selenium powder and NaBH₄. atamankimya.com This reaction can lead to mixtures of diastereoisomers, requiring subsequent separation or purification steps. atamankimya.com The seleno-Michael addition provides a route to introduce the selenium atom into the carbohydrate scaffold through a conjugate addition mechanism. atamankimya.comsigmaaldrich.com

Beyond the specific methodologies mentioned, other organoselenium chemistry approaches contribute to the synthesis of selenosugar core structures. These methods often leverage the reactivity of selenium reagents and intermediates to form C-Se bonds.

A common strategy involves the nucleophilic displacement of suitable leaving groups on a carbohydrate precursor with a selenium nucleophile. This can include double nucleophilic displacement reactions, such as the treatment of dimesylated polyol derivatives with freshly prepared NaHSe or Na₂Se. fishersci.iefishersci.comwikipedia.org This method has been used to synthesize various selenosugars, including those with selenium incorporated into the ring. fishersci.iefishersci.com

Reactions involving benzylselenolate have also been reported for the selenofunctionalization of carbohydrate derivatives. wikipedia.org Additionally, selenocarboxylates have found application in the synthesis of selenosugars. wikipedia.org These diverse organoselenium transformations highlight the versatility of selenium chemistry in accessing a wide range of selenosugar structures.

Seleno-Michael Addition Approaches to Selenosugars

Derivatization Strategies for Selenosugar Analogues in Research

Selenosugar analogs are often further derivatized to modify their properties, enhance their biological activity, or introduce functional handles for conjugation. These derivatization strategies are crucial for exploring the potential applications of selenosugars in various research areas.

A significant derivatization strategy involves the synthesis of hydroxycinnamoyl seleno-glycoconjugates. This process covalently links selenosugars with hydroxycinnamic acids, compounds known for their antioxidant and other beneficial properties. fishersci.sectpharma.com.trwikipedia.orgmassbank.eu

As discussed in Section 3.1.2, the Mitsunobu reaction is a primary method for achieving this conjugation. fishersci.sectpharma.com.trwikipedia.orgmassbank.euuni.lu The reaction couples the hydroxyl group of the hydroxycinnamic acid with a hydroxyl group on the selenosugar, typically a primary hydroxyl group. ctpharma.com.trwikipedia.orgmassbank.eu Hydroxycinnamic acids such as caffeic acid, ferulic acid, and p-coumaric acid have been successfully conjugated to selenosugar scaffolds using this methodology. ctpharma.com.trwikipedia.orgmassbank.eu

The synthesis of these glycoconjugates aims to create hybrid molecules that may exhibit synergistic effects, combining the biological activities of both the selenosugar and the phenolic moiety. fishersci.sectpharma.com.trwikipedia.orgmassbank.eu Research on these compounds focuses on evaluating their enhanced properties in various contexts. ctpharma.com.trwikipedia.orgmassbank.eu

Development of Selenosugar-Containing Nucleoside Analogs

Based on the available literature, research specifically focusing on the development of nucleoside analogs containing this compound moieties is not prominently reported in the provided search results. While the broader field of selenosugar chemistry includes investigations into various seleno-modified compounds, detailed studies on the incorporation of the specific structure of this compound into nucleoside structures were not found within the scope of this search.

Pseudo-Disaccharide and Polysaccharide Modifications with Selenosugar Moieties

Similarly, specific research detailing the modification of pseudo-disaccharides or polysaccharides directly with this compound moieties is not extensively covered in the provided search results. The literature indicates that selenosugars can decorate proteins through mixed-disulfide bonds vulcanchem.comresearchgate.net, and changes in polysaccharide composition of biofilms have been observed in response to selenite (B80905) researchgate.net. However, explicit information on the synthesis or study of pseudo-disaccharides or polysaccharides incorporating this compound was not identified.

Generation of Modified Selenosugar Species for Mechanistic Studies

This compound is a key metabolite in the metabolic pathway of selenium excretion and has been a subject of mechanistic studies primarily in the context of selenium homeostasis and detoxification. vulcanchem.comebi.ac.uk Its formation is part of the process by which excess selenium is eliminated from the body. ebi.ac.ukresearchgate.net

Mechanistic studies have revealed that this compound is formed through the enzymatic methylation of a precursor molecule, Selenosugar A. researchgate.netebi.ac.ukresearchgate.net Selenosugar A is a selenosugar conjugated with glutathione (B108866). ebi.ac.uk This metabolic transformation, from Selenosugar A to this compound, represents a crucial step in the pathway leading to the urinary excretion of selenium. researchgate.netebi.ac.uk

The enzyme Selenosugar Synthase (SenB), first characterized from Variovorax paradoxus, plays a significant role in the formation of selenosugars by catalyzing the creation of C-Se glycosidic bonds. vulcanchem.com While SenB is involved in selenosugar formation generally, the specific enzymatic steps leading directly to this compound from its precursors, including the methylation of Selenosugar A, have been investigated to understand the metabolic fate of different selenium sources. ebi.ac.uk

Studies comparing the metabolism of various selenium compounds, such as selenite, selenomethionine (B1662878), and methylselenocysteine, have shown the presence of this compound as a metabolite in organs like the liver and kidneys, and as a major component excreted in urine. ebi.ac.uknih.govresearchgate.netresearchgate.net The detection of this compound in these studies provides insight into how different forms of selenium are processed and eliminated by the body. researchgate.net The consistency of selenosugar excretion patterns within individuals suggests regulated metabolic pathways are involved in the formation and elimination of compounds like this compound. vulcanchem.com

Data related to the physical properties of this compound, relevant for its identification and analysis in mechanistic studies, include its molecular weight and predicted collision cross-section values.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₅Se |

| Molecular Weight | 298.21 g/mol |

| Predicted Collision Cross Section [M+H]⁺ | 162.0 Ų |

| Predicted Collision Cross Section [M+Na]⁺ | 168.9 Ų |

| Predicted Collision Cross Section [M-H]⁻ | 161.7 Ų |

These data points are valuable for analytical methods used in mechanistic investigations to track and quantify this compound in biological samples. vulcanchem.comuni.lu

Biosynthesis and Enzymology of Selenosugar Formation in Biological Systems

Elucidation of Selenosugar Biosynthetic Pathways

The specific biosynthetic pathways for selenium incorporation were historically thought to be limited to selenocysteine (B57510) (Sec) and selenouridine (SeU) nih.govbiorxiv.org. However, the discovery of selenoneine (B15363128) (SEN), a selenium analog of ergothioneine, in various organisms, including bacteria, hinted at the existence of novel selenometabolite pathways nih.govresearchgate.netacs.orgprinceton.edu.

Recent research has successfully elucidated a dedicated biosynthetic pathway for selenoneine in bacteria, which involves the formation of selenosugars as key intermediates nih.govresearchgate.netacs.orgprinceton.edu. This pathway is encoded by a gene cluster, often referred to as the sen cluster, typically containing three genes: senC, senB, and senA nih.govresearchgate.netacs.orgprinceton.edu. The discovery of this cluster and the subsequent characterization of the encoded enzymes have provided crucial insights into how selenosugars are formed in biological systems acs.orgprinceton.edu.

The initial step in this pathway involves the conversion of intracellular selenide (B1212193) into selenophosphate (SeP) by the enzyme SenC, which is a selenophosphate synthetase homologous to SelD nih.govresearchgate.netacs.org. Selenophosphate serves as the activated selenium donor for the subsequent enzymatic reactions nih.govresearchgate.netacs.orgoup.comfrontiersin.orgasm.org.

Enzymatic Synthesis of Selenosugars: Focus on SenB Selenoglycosyltransferase (Selenosugar Synthase)

The central enzyme responsible for selenosugar formation in this newly discovered pathway is SenB, a novel selenoglycosyltransferase nih.govresearchgate.netacs.orgprinceton.edu. SenB catalyzes the formation of a carbon-selenium (C-Se) glycosidic bond, utilizing selenophosphate and activated nucleotide sugars as substrates acs.orgrcsb.orgnih.gov. This unique catalytic activity distinguishes SenB from previously characterized glycosyltransferases that typically form C-O, C-N, C-S, or C-C glycosidic bonds researchgate.net. SenB is recognized as the first reported selenosugar synthase nih.gov.

Substrate Specificity and Promiscuity of Selenosugar-Forming Enzymes

Research has demonstrated that SenB exhibits sugar donor promiscuity, meaning it can utilize a variety of activated nucleotide sugars to generate different selenosugars vulcanchem.comnih.govresearchgate.netrepec.org. Studies have shown that SenB can utilize at least six different UDP-sugars to produce corresponding selenosugars nih.govresearchgate.netrepec.org. Specific structural elements within SenB, notably residues N20, T23, and E231, play a significant role in determining this sugar donor selectivity nih.govresearchgate.netrepec.org.

Interactive Table 1: SenB Substrate Promiscuity

| Sugar Donor (UDP-sugar) | Selenosugar Product (Example) |

| UDP-Glucose (UDP-Glc) | Selenoglucose (SeGlc) |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | Seleno-N-acetylglucosamine (SeGlcNAc) |

| UDP-N-acetylgalactosamine (UDP-GalNAc) | Seleno-N-acetylgalactosamine (SeGalNAc) |

| UDP-Galactose (UDP-Gal) | Selenogalactose (SeGal) |

| UDP-Xylose (UDP-Xyl) | Selenoxylose (SeXyl) |

| UDP-Arabinose (UDP-Ara) | Selenoarabinose (SeAra) |

Note: This table is illustrative based on findings of SenB utilizing multiple UDP-sugars nih.govresearchgate.netrepec.org. Specific selenosugar B formation involves a galactosamine derivative vulcanchem.comwikipedia.org.

Structural Characterization of Selenosugar Biosynthetic Enzymes (e.g., SenB X-ray Crystal Structures)

Structural studies, particularly X-ray crystallography, have provided valuable insights into the architecture and function of SenB acs.orgrcsb.orgnih.govchemrxiv.org. The crystal structure of SenB from Variovorax paradoxus has been determined to a resolution of 2.25 Å acs.orgrcsb.orgnih.govchemrxiv.org. This structure reveals that SenB adopts a glycosyltransferase type B (GT-B) fold, characterized by two globular Rossmann-like domains and a catalytic interdomain cleft vulcanchem.comacs.orgrcsb.orgnih.govchemrxiv.org. Despite limited sequence homology to other characterized glycosyltransferases, SenB displays this characteristic GT-B fold vulcanchem.comacs.org.

The structural analysis of SenB, including complex structures with substrates like UDP-N-acetylglucosamine (UDP-GlcNAc), has shed light on substrate binding and conformational changes that occur during catalysis acs.orgnih.govresearchgate.netchemrxiv.orgnih.govresearchgate.netresearchgate.netresearchgate.net. Upon binding of the UDP-sugar, SenB undergoes both local and global conformational changes, transitioning to a more compact structure acs.orgnih.govchemrxiv.org. Key residues in the C-terminal domain (CTD) and N-terminal domain (NTD) are involved in binding to the nucleotide sugar and selenophosphate acs.orgnih.gov.

Catalytic Mechanism and Cofactor Requirements for Selenosugar Formation (e.g., Selenophosphate)

SenB catalyzes the formation of selenosugars through a unique mechanism that involves the formation of a C-Se glycosidic bond and the subsequent cleavage of the Se-P bond in selenophosphate nih.govresearchgate.netrepec.orgnih.gov. Selenophosphate is an essential cofactor and the activated selenium donor for this reaction, produced by SenC nih.govresearchgate.netacs.orgoup.comfrontiersin.orgasm.org.

The proposed catalytic mechanism for SenB involves the binding of the UDP-sugar, followed by the binding of selenophosphate vulcanchem.comacs.org. The reaction proceeds via the formation of a C-Se glycosidic bond, likely through a nucleophilic attack vulcanchem.comnih.govresearchgate.netrepec.orgnih.govresearchgate.netnih.gov. This is followed by the disruption of the Se-P bond nih.govresearchgate.netrepec.orgnih.gov. Structural and mutagenesis studies have identified critical residues, such as K158, that are crucial for this two-step catalytic process, particularly for the cleavage of the Se-P bond nih.govresearchgate.netrepec.orgresearchgate.netnih.gov. The mechanism is suggested to be metal-ion-independent and inverting nih.govresearchgate.net.

Interactive Table 2: Key Residues in SenB Catalysis

| Residue | Proposed Role |

| K158 | Initiates nucleophilic attack, crucial for Se-P bond cleavage nih.govresearchgate.netrepec.orgresearchgate.netnih.gov |

| N20 | Contributes to sugar donor selectivity nih.govresearchgate.netrepec.org |

| T23 | Contributes to sugar donor selectivity nih.govresearchgate.netrepec.org |

| E231 | Contributes to sugar donor selectivity nih.govresearchgate.netrepec.org |

| E239 | Interacts with the ribose moiety of the nucleotide donor acs.orgnih.gov |

| R22 | Forms hydrogen bonds to ribose hydroxyl groups acs.orgnih.gov |

| N17 | Coordinates to the uracil (B121893) ring acs.orgnih.gov |

| L209 | Coordinates to the uracil ring acs.orgnih.gov |

| T214 | Coordinates to the uracil ring acs.orgnih.gov |

| G19 | Involved in binding to phosphate (B84403) moieties acs.orgnih.gov |

| R155 | Involved in binding to phosphate moieties acs.orgnih.gov |

Engineering Modifications of Selenoglycosyltransferases for Selenosugar Production

The understanding of SenB's structure, substrate specificity, and catalytic mechanism provides a basis for potential engineering modifications to optimize selenosugar production. While specific detailed research on engineering SenB for enhanced this compound production is an ongoing area, studies on optimizing the expression and activity of enzymes in the selenoneine biosynthetic pathway, including SenB and SenC, have shown promising results for increasing the bioconversion of organic selenium researchgate.net. For instance, mutations in SenC have been shown to increase its activity, leading to a rise in the intermediate selenophosphate, which is the substrate for SenB researchgate.net. Fusion expression of SenB and SenC has also demonstrated high conversion rates of organic selenium researchgate.net. These findings suggest that manipulating the expression levels, enzyme activity through mutations, and potentially the coupling of SenB and SenC can be strategies for enhancing selenosugar biosynthesis.

Genetic Basis of Selenosugar Biosynthesis Clusters in Microorganisms

The biosynthesis of selenosugars in microorganisms is linked to specific gene clusters, most notably the sen cluster nih.govresearchgate.netacs.orgprinceton.edu. This cluster, typically containing senC, senB, and senA, has been identified in diverse microbial genomes through genome mining strategies that looked for genes co-localized with selD (encoding selenophosphate synthetase), which is involved in other known selenium processes princeton.eduscitechdaily.comsciencedaily.com. The presence of this cluster indicates a dedicated pathway for the production of selenoneine and its selenosugar intermediate in these microorganisms nih.govacs.orgprinceton.edu.

The widespread distribution of the sen cluster in various microorganisms suggests that the ability to synthesize selenosugars and selenoneine is not limited to a few species but is a more common trait in the microbial world than previously thought researchgate.netacs.orgprinceton.edu. The identification and characterization of these gene clusters provide a genetic basis for understanding the biosynthesis of selenosugars and offer potential avenues for exploring and manipulating these pathways in different microbial hosts for biotechnological applications researchgate.netprinceton.edu.

Data on the distribution of the sen cluster in different microorganisms highlights the genetic basis for selenosugar biosynthesis across various microbial taxa.

Interactive Table 3: Examples of Microorganisms with sen Gene Clusters

| Microorganism Example | Notes | Source |

| Variovorax paradoxus DSM 30034 | Well-characterized sen cluster nih.govacs.org | nih.govacs.org |

| Amycolatopsis palatopharyngis DSM 444832 | Contains a selenometabolite BGC researchgate.net | researchgate.net |

| Comamonadaceae bacterium | Contains a CbSenB gene nih.govresearchgate.netrepec.org | nih.govresearchgate.netrepec.org |

| Ramlibacter sp. | Contains a RsSenB gene nih.govresearchgate.netrepec.org | nih.govresearchgate.netrepec.org |

| Marinobacter species | Some contain senB/C genes nih.gov | nih.gov |

| Other γ-proteobacteria species | Some contain senB/C genes nih.gov | nih.gov |

This genetic information is crucial for understanding the evolutionary history of selenosugar biosynthesis and for identifying potential new sources of selenosugar-producing enzymes and organisms.

Compound Names and PubChem CIDs

Metabolic Pathways and Biotransformation of Selenosugars

Selenosugar B as a Major Urinary Selenium Excretion Product

This compound, chemically identified as 1β-methylseleno-N-acetyl-D-galactosamine, is recognized as a major urinary metabolite of selenium in humans and other mammals. pnas.orgpnas.orgnih.govresearchgate.netnih.govwikipedia.org Its excretion in urine is particularly prominent when selenium intake is within the required to low-toxic range. pnas.orgpnas.orgnih.govresearchgate.net Studies have shown that this compound is consistently detected in urine samples, and its excretion patterns exhibit relatively low intra-individual variability, suggesting a regulated metabolic pathway. vulcanchem.com While other selenosugars, such as selenosugar A (a glutathione (B108866) conjugate) and selenosugar 3 (a deacetylated product of selenosugar 1), have also been detected, this compound is often reported as the most prominent selenosugar in urine under typical conditions. pnas.orgvulcanchem.comuzh.ch The level of selenosugar in urine tends to plateau at higher selenium doses, with trimethylselenonium (B1202040) (TMSe) becoming more prevalent as selenium intake exceeds the low-toxic range. pnas.orgpnas.orgresearchgate.net

Role of Selenosugars as Intermediates in Selenium Metabolism

Selenosugars serve as important intermediates in the metabolic processing of selenium, particularly in the pathway leading to excretion. Their formation is linked to the central selenide (B1212193) pool and they are generated from both inorganic and organic selenium sources. pnas.orgpnas.orgpharm.or.jpuzh.ch

Linkage to the Central Selenide Pool

The metabolism of various selenium compounds converges at the intermediate species, selenide (H₂Se or Se²⁻). pnas.orgpnas.orguzh.chpharm.or.jpuzh.chatamanchemicals.com Selenide is a crucial branching point in selenium metabolism, serving as a substrate for both the synthesis of selenoproteins and the formation of excretion products, including selenosugars and methylated selenium species. pnas.orgpnas.orguzh.chpharm.or.jpuzh.chatamanchemicals.com Selenosugars are synthesized from this central selenide pool. pnas.orguzh.chpharm.or.jpuzh.ch

Formation from Inorganic and Organic Selenium Sources

Both inorganic selenium compounds, such as selenite (B80905) (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻), and organic forms, including selenocysteine (B57510) (SeCys) and selenomethionine (B1662878) (SeMet), are metabolized to selenide. pnas.orgpnas.orgpharm.or.jpuzh.ch Inorganic forms are reduced to selenide, a process that is glutathione-dependent for selenites and selenates. pnas.orguzh.chuzh.ch Organic forms like selenomethionine and selenocysteine are transformed to selenide through enzymatic processes, such as the action of lyases on selenoamino acids. pnas.orgpnas.orgoup.commdpi.com Once converted to selenide, this intermediate can then be channeled towards the synthesis of selenosugars. pnas.orguzh.chpharm.or.jpuzh.ch Research indicates that selenosugar formation increases with higher selenium supplementation, particularly in the liver. vulcanchem.comoup.com

Enzymatic Transformations of Selenosugars

The formation of this compound involves specific enzymatic transformations, primarily methylation and processes involving glutathione conjugation.

Methylation Processes Leading to this compound

This compound is a methylated selenosugar. pnas.orgpnas.org Evidence suggests that this compound is formed through the methylation of a precursor selenosugar, specifically selenosugar A, which is conjugated with glutathione. pnas.orgpnas.orgnih.govfrontierspartnerships.orgresearchgate.netnih.gov This methylation reaction is proposed to occur at the seleno group of the selenosugar-glutathione conjugate, with a methyl donor likely involved. pnas.orgpnas.orgresearchgate.net Inhibition of methylation has been shown to lead to an increase in the precursor selenosugar (selenosugar A) and a decrease in this compound, supporting the role of methylation in its formation. pnas.orgpnas.orgnih.govresearchgate.net

Glutathione Conjugation and Deconjugation of Selenosugars (e.g., Selenosugar A to B Conversion)

Selenosugar A, a selenosugar conjugated with glutathione (GS-seleno-N-acetylgalactosamine), is considered a precursor to this compound. pnas.orgpnas.orgnih.govfrontierspartnerships.orgresearchgate.netnih.gov This conjugation with glutathione is a key step before methylation occurs. pnas.orgpnas.orgfrontierspartnerships.orgresearchgate.net The conversion of selenosugar A to this compound involves the replacement of the glutathione moiety with a methyl group. pnas.orgpnas.orgresearchgate.net This reductive methylation reaction appears to be a crucial step in the metabolic pathway leading to the urinary excretion of selenium as this compound. pnas.orgpnas.orgresearchgate.net Selenosugars, being highly water-soluble, and having their seleno groups masked by conjugation with GSH or methylation, are considered more readily excretable forms of selenium compared to potentially more reactive intermediates. pnas.orgresearchgate.netresearchgate.net

Selected Research Findings on Selenosugar Metabolism

| Study | Organism | Selenium Source | Key Findings Related to Selenosugars |

| Kobayashi et al. (2002) pnas.orgpnas.orgnih.gov | Rat, Human | Selenite | Identified this compound as major urinary metabolite; proposed pathway from GSH-conjugated selenosugar (Selenosugar A) to methylated selenosugar (this compound). |

| Kuehnelt et al. (2005) uzh.ch | Human | Not specified | Detected selenosugars in human urine, with Selenosugar 1 (likely this compound based on structure) being prominent. |

| Suzuki et al. (2006) nih.gov | Rat | MSA(IV) | MSA(IV) transformed to selenide, then to Selenosugar A followed by methylation to this compound. |

| Suzuki et al. (2006) nih.gov | Rat | MeSeCys, SeMet, Selenite | Selenosugars A and B detected in liver from all sources; only this compound in kidneys. |

| Kienzl et al. (2015) nih.gov | Fish | Natural | Selenosugar 1 (this compound) identified as a natural constituent in marine fish muscle. |

| Schiavon et al. (2023) oup.com | Rat | Selenite | Selenosugar formation increases with higher selenite supplementation in liver; found as LMW and protein-linked forms. |

| Schiavon et al. (2023) oup.com | Rat | SeMet | With high SeMet intake, Se increasingly accumulated as LMW selenosugars and selenosugar-decorated proteins in liver. |

| Michalke et al. (2022) uzh.chuzh.ch | Human | Inorganic/Organic | Selenide is central intermediate for selenoprotein and selenosugar synthesis; selenosugars are major excretion products. |

| Ogra et al. (2024) researchgate.net | Rat | Selenite | Selenosugar is major urinary metabolite at required to low-toxic doses; plateaus at higher doses as TMSe increases. |

Interactions of Selenosugars with Low Molecular Weight Thiols and Cysteine-Containing Proteins

Selenosugars have been shown to interact with low molecular weight thiols, such as glutathione (GSH) and cysteine, as well as with cysteine-containing peptides and proteins. oup.comresearchgate.netoup.comoup.comresearchgate.net These interactions often involve the formation of mixed seleno-sulfide bonds (Se-S bonds). oup.comresearchgate.net

Research, particularly in liver tissue, has demonstrated that selenosugars can decorate general proteins through these mixed disulfide-like linkages. oup.comresearchgate.netoup.comoup.com This "selenosugar-decorated" protein pool can account for a significant fraction of the total selenium in the liver, especially under conditions of high selenium supplementation. oup.comresearchgate.netoup.comoup.com The binding of selenosugars to proteins appears to be widespread across proteins of various molecular weights, rather than being targeted to a limited number of specific protein subunits. oup.com

The interaction with thiols is also evident in the formation of low molecular weight selenosugar conjugates, such as glutathione-, cysteine-, and methyl-conjugates of selenosugar. oup.comresearchgate.netoup.com These conjugates, along with protein-bound selenosugars, contribute to the accumulation of selenium in tissues like the liver when selenium intake is high. oup.comresearchgate.netoup.com

The presence of mixed seleno-sulfide bonds in selenosugar-decorated proteins is supported by experimental findings where treatment with reducing agents like beta-mercaptoethanol (βME) releases the selenosugar moiety from the proteins. oup.com This cleavage by thiols is characteristic of Se-S bonds. researchgate.net

Comparative Selenosugar Metabolism Across Different Biological Models (non-human)

Comparative studies in various non-human biological models have provided valuable insights into the metabolism and biotransformation of selenosugars. These models reveal both commonalities and differences in how different species handle selenium and form selenosugars.

Studies in marine animals, such as sea turtles, have identified selenosugar (specifically 1β-methylseleno-N-acetyl-D-galactosamine, which is this compound) and trimethylselenonium ion (TMSe) as common selenium metabolites, suggesting conserved metabolic pathways across diverse animal groups. researchgate.net Selenosugars have also been detected in the liver, kidney, and serum of Japanese quail. researchgate.net

Selenosugar Biotransformation in Avian Liver Models

Research utilizing avian models, particularly turkeys and chickens, has significantly contributed to the understanding of selenosugar biotransformation. Studies in turkeys fed inorganic selenium (selenite) have shown that excess selenium is extensively metabolized to selenosugars. oup.comresearchgate.net These selenosugars are found linked to low molecular weight thiols and also decorating cysteine-containing proteins in the liver. oup.comresearchgate.netoup.comoup.com

Data from turkey liver studies demonstrate the significant contribution of selenosugars to total liver selenium at different selenium supplementation levels.

| Dietary Se (µg/g) | Liver Se (nmol/g) | Selenosugar-Decorated Protein Se (% of total liver Se) | LMW Selenosugar Se (% of total liver Se) |

| 0 (Se-deficient) | Low | Low | Low |

| 0.4 (Se-adequate) | Moderate | Substantial | Low |

| 5 (High Se) | High | ~50% researchgate.net | Increased oup.comresearchgate.net |

Selenosugar Metabolism in Rodent Models

Rodent models, primarily rats, have also been extensively used to study selenosugar metabolism. Similar to avian models, rats metabolize both inorganic selenite and organic selenomethionine into selenosugars. annualreviews.orgmdpi.comoup.comoup.comoup.comoup.comnih.gov

Studies in rats fed graded levels of selenite or selenomethionine have shown that at dietary selenium levels at or above the nutritional requirement, there is an increased metabolism of selenium into selenosugars in the liver. oup.comoup.comoup.com These selenosugars are present as low molecular weight species (e.g., methyl- and glutathionyl-selenosugars) and also bound to proteins. oup.comoup.comoup.comoup.com

Research indicates that when rats are supplemented with selenomethionine, it is efficiently metabolized and contributes to the common selenium pool, from which selenosugars are formed, particularly at higher intakes. oup.com While selenomethionine can be incorporated into general proteins non-specifically, excess intake leads to increased metabolism via pathways that contribute to the selenosugar pool. oup.com

Comparative studies in rats using different selenium compounds (selenite, selenate, selenodiglutathione, selenomethionine, selenobetaine) have shown that all are rapidly metabolized to a common intermediate used for selenoprotein synthesis. nih.gov However, the "missing" selenium not incorporated into selenoproteins, especially at early time points, is likely present as low molecular weight and high molecular weight selenosugars and related precursors. nih.gov

The accumulation of selenosugars linked to cysteine residues on proteins or the build-up of inorganic selenium bound to protein at high selenium supplementation levels in rodents, as observed in avian models, may be relevant to understanding selenium toxicity at the molecular level. researchgate.netoup.com

Interactive Data Table: Selenosugar Distribution in Rat Liver at Different Selenite Levels

| Dietary Selenite (µg/g) | Sec (% of total liver Se) | SeMet (% of total liver Se) | LMW Selenosugars (Relative Level) | Protein-Bound Selenosugars (Relative Level) |

| 0 (Se-deficient) | Low | Low | Low | Low |

| ≤ 0.24 (Se-adequate) | ~40% oup.com | 3-11% oup.com | Low | Substantial oup.com |

| > 0.24 to 5 (High Se) | Decreased relative to total Se increase oup.com | Increases with very high intake oup.com | Increased oup.comoup.comoup.com | Increased oup.comoup.comoup.com |

Distribution and Speciation of Selenosugars in Biological Matrices for Research Analysis

Occurrence of Selenosugars in Mammalian Tissues and Excreta

Selenosugars are recognized as significant metabolites in animals and humans. Selenosugar B (1β-methylseleno-N-acetyl-D-galactosamine) has been identified as a major urinary metabolite in humans and rats, indicating its role in selenium excretion. The presence of selenosugars, including methyl- and glutathionyl-conjugates of seleno-N-acetyl galactosamine (SeGalNac), has been observed in the liver of rats and turkeys. Furthermore, this compound and trimethylselenonium (B1202040) ion (TMSe) have been detected in rat kidneys.

Hepatic Accumulation and Selenosugar-Decorated Proteins

Hepatic tissue is a significant site for the accumulation of selenosugars, with levels increasing in response to higher dietary selenium intake. A notable aspect of selenium metabolism in the liver is the formation of "selenosugar-decorated" proteins. In both turkey and rat liver, a substantial amount of selenium is present as selenosugars decorating general proteins via mixed-disulfide bonds involving seleno-N-acetyl galactosamine (SeGalNac). These selenosugar-decorated proteins can constitute a considerable portion of the selenium pool in the liver, particularly under conditions of high selenium supplementation. Low molecular weight selenosugar species, such as methyl- and glutathionyl-conjugates of seleno-N-acetyl galactosamine, also contribute to the accumulation of selenium in the liver.

Urinary Excretion Profiles of Selenosugars

Urinary excretion is a primary route for eliminating excess selenium in mammals, and selenosugars are confirmed as major selenium metabolites found in urine. This compound (1β-methylseleno-N-acetyl-D-galactosamine) is recognized as a principal excretory form. Studies have shown that the patterns of selenosugar excretion in urine are relatively consistent within individuals. Among the selenosugars detected in urine, selenosugar 1 and selenosugar 3, the latter being a deacetylated product of selenosugar 1, are consistently present. Trimethylselenonium ion (TMSe) is another selenium metabolite found in urine, especially at higher levels of selenium intake. Research indicates that selenosugar 1 demonstrates a stronger response to selenium supplementation compared to TMSe, which shows only a minor increase. Seleno-methyl-N-acetylglucosamine (SeGlu) has been identified as a minor urinary metabolite.

Identification of Selenosugars in Aquatic Organisms (e.g., Marine Fish Muscle)

Selenosugars have been identified in aquatic organisms, suggesting their presence and metabolic relevance in these systems. For instance, selenosugar (specifically 1β-methylseleno-N-acetyl-D-galactosamine) and trimethylselenonium (TMSe) were detected in the livers of sea turtles, indicating that these compounds are likely common selenium metabolites in marine animals. There is also evidence suggesting the potential presence of selenosugars in marine fish muscle. In aquatic species, the liver and kidney generally exhibit a higher capacity for selenium accumulation compared to muscle tissue. Selenoneine (B15363128) is another significant form of organoselenium found predominantly in fish and shellfish.

Presence and Speciation of Selenosugars in Plant Systems (e.g., Cereal Crops)

Selenosugars have been reported to occur in edible plants, particularly in cereal crops such as wheat, rice, and maize cultivated in soils naturally enriched with selenium. The selenosugars identified in plants include Se-containing monosaccharides and disaccharides. While selenomethionine (B1662878) (SeMet) is frequently the predominant form of selenium in cereal grains, selenosugars are also present as part of the selenium speciation profile. Selenohomolanthionine (SeHLan) is another selenium compound primarily detected in certain selenium-accumulating plants and yeast.

Microbial Production and Distribution of Selenosugars

Microorganisms play a role in the metabolism of selenium, which can lead to the formation of various organic selenium compounds, including selenosugars. Based on studies of microbial metabolism, selenophosphate is proposed as a probable precursor involved in the synthesis of selenosugars. Research has demonstrated that probiotic bacteria, such as Lactobacillus, possess the capability to biotransform inorganic selenium into organic derivatives, including Se-methionine and Se-methyloselenocysteine. Selenosugars are mentioned in the context of microbial metabolism in some scientific reviews.

Biological Activities and Mechanistic Investigations of Selenosugars in Experimental Models

Investigation of Selenosugar Antioxidant Properties

The antioxidant potential of selenosugars is a significant area of research, often linked to the redox chemistry of the selenium center. These compounds are investigated for their ability to counteract oxidative stress through various mechanisms.

Radical Scavenging Capabilities of Selenosugars

Selenosugars and their conjugates have demonstrated radical scavenging activities in cell-free assays. Studies evaluating the anti-radical efficacy of selenosugar-linked hydroxycinnamic acids, for instance, have utilized methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests dntb.gov.uanih.govmdpi.com. These assays indicate that the structural features, including the presence of phenolic moieties, play a significant role in establishing scavenging efficacy dntb.gov.uamdpi.com. Some selenosugar conjugates have shown considerable activity against ABTS•+, in some cases surpassing the activity observed in the DPPH assay mdpi.com. The glycosylation can influence the radical scavenging mechanism, potentially affecting the availability of hydroxyl groups and the conjugated structure mdpi.com.

Redox Chemistry of Selenium Centers in Selenosugars

The biological function of selenium in many compounds, including selenosugars, is closely tied to its ability to participate in redox reactions bioscientifica.commdpi.com. Selenoproteins, which contain selenocysteine (B57510), utilize the selenium atom in their catalytic sites for redox-type reactions, such as those performed by glutathione (B108866) peroxidase (GPx) in reducing hydrogen peroxide and lipid hydroperoxides bioscientifica.comuzh.ch. Some organoselenium compounds, including certain selenosugars, are investigated for their ability to mimic the activity of natural antioxidant enzymes like GPx nih.govresearcher.lifesemanticscholar.org. The redox activity allows these compounds to modulate levels of reactive oxygen species (ROS) mdpi.com. Studies have explored the influence of the selenium oxidation state on biological activity nih.gov. The redox potential of sulfur or selenium compounds may not always correlate directly with their ability to prevent oxidative damage, suggesting the importance of other mechanisms like metal coordination nih.gov.

Evaluation of Selenosugar Inhibition of Glycosidase Enzymes

Selenosugars, particularly selenoglycosides and selenopyranoses, have been explored as inhibitors of glycosidase enzymes mdpi.commdpi.comnih.govsemanticscholar.orgrsc.orgrsc.org. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic linkages and are targets for developing agents for various diseases nih.govsemanticscholar.org. Selenoglycosides, where the bridging oxygen of the glycosidic bond is replaced by selenium, are notable in this regard as glycosidase enzymes are generally unable to break the Se-glycosidic bond semanticscholar.org. Investigations have examined the inhibitory activity of different selenosugar derivatives against enzymes such as α- and β-glucosidase and α-L-fucosidase nih.govsemanticscholar.org. For example, specific selenosugar compounds derived from L-arabinose have been tested for their ability to inhibit these enzymes nih.govsemanticscholar.org. The configuration of the heteroatom in selenosugar derivatives can influence their inhibitory potency rsc.org.

Research into Selenosugar Participation in Cellular Processes

Beyond their direct antioxidant or enzyme inhibitory activities, selenosugars are investigated for their involvement in broader cellular processes, including how they enter cells and modulate cellular responses in specific in vitro models.

Cellular Uptake Mechanisms of Selenosugars (e.g., in HaCaT cells)

Understanding how selenosugars are taken up by cells is crucial for evaluating their biological effects. Studies have investigated the cellular uptake of selenosugar conjugates in human keratinocyte (HaCaT) cells using techniques like UHPLC–HRMS metabolomics dntb.gov.uanih.govresearchgate.netalnoor.edu.iq. Some research indicates that certain selenosugar-hydroxycinnamic acid conjugates were poorly taken up by HaCaT cells dntb.gov.uanih.govresearchgate.net. However, other studies on second-generation selenosugar-cinnamic acid conjugates with structural modifications, such as an acetoxy group at the pseudo-anomeric position, have demonstrated effective internalization in HaCaT cells alnoor.edu.iqmdpi.com. This suggests that structural features can significantly impact cellular permeability mdpi.com. The exact internalization mechanism of selenosugars can be multifaceted and requires further investigation nih.gov.

Modulation of Cellular Response in In Vitro Models (e.g., wound healing in keratinocytes)

Selenosugars and their derivatives have been explored for their ability to modulate cellular responses, particularly in the context of wound healing in keratinocyte models. Human keratinocytes, such as the HaCaT cell line, are central to the repair of cutaneous injuries through proliferation and migration nih.gov. Studies using in vitro scratch wound models on HaCaT cells have evaluated the wound healing properties of selenosugar conjugates, specifically those linked to hydroxycinnamic acids dntb.gov.uanih.govmdpi.commdpi.comresearchgate.netmdpi.com. These investigations have shown that certain caffeoyl- and feruloyl selenosugars can exert a dose-dependent repair activity dntb.gov.uanih.gov.

Below is a table summarizing some of the biological activities discussed:

| Biological Activity | Experimental Model/Assay | Key Findings | Source(s) |

| Radical Scavenging | DPPH assay, ABTS assay | Demonstrated anti-radical efficacy; influenced by phenolic moieties. | dntb.gov.uanih.govmdpi.com |

| Glycosidase Inhibition | Assays with α- and β-glucosidase, α-L-fucosidase | Inhibitory activity observed for various selenosugar derivatives. | nih.govsemanticscholar.orgrsc.orgrsc.org |

| Cellular Uptake | HaCaT cells (UHPLC–HRMS metabolomics) | Uptake varies depending on selenosugar structure; some conjugates show poor uptake, others effective internalization. | dntb.gov.uanih.govresearchgate.netalnoor.edu.iqmdpi.com |

| Modulation of Cellular Response | HaCaT cell scratch wound assay | Dose-dependent wound repair activity observed for certain conjugates. | dntb.gov.uanih.govmdpi.comresearchgate.net |

Selenosugars as Glycomimetic Probes for Biomolecular Interactions

Glycomimetics, including selenosugars, are valuable tools for probing and modulating carbohydrate-protein interactions. mdpi.comcas.cz The substitution of oxygen with selenium can alter the electronic and steric properties of the sugar moiety, influencing its recognition by carbohydrate-binding proteins such as lectins and galectins. mdpi.comnih.govresearchgate.net

Selenosugars have been investigated for their ability to interact with lectins, which play crucial roles in various biological and pathological processes. nih.govresearchgate.net Studies have explored the synthesis and evaluation of selenosugar derivatives as potential inhibitors of glycosidase enzymes, which are involved in carbohydrate metabolism. nih.govnih.govrsc.org For instance, a selenoxide derived from a selenosugar was identified as an inhibitor of α-L-fucosidase, representing an early example of a selenosugar inhibiting a glycosidase enzyme. rsc.org

The presence of a selenium atom in selenosugars also offers opportunities for structural analysis using techniques like 77Se NMR spectroscopy, which can provide insights into their interactions with proteins. researchgate.netresearchgate.net This spectroscopic handle allows for detailed investigation of binding events and conformational changes upon interaction with biological targets. researchgate.netresearchgate.net

While research on selenosugars as glycomimetic probes is ongoing, the ability to synthesize diverse selenosugar structures and utilize the unique properties of selenium provides a promising avenue for understanding and manipulating biomolecular recognition involving carbohydrates. mdpi.comnih.gov

Role of Selenosugars in Selenoneine (B15363128) Biosynthesis and Function

Selenoneine is a selenium-containing analog of ergothioneine, found in various organisms, particularly marine fish, and is known for its potent antioxidant properties. jst.go.jp Recent research has revealed a novel biosynthetic pathway for selenoneine in bacteria that involves selenosugars as intermediates. jst.go.jpacs.orgprinceton.eduresearchgate.net

This pathway involves a three-gene cluster, designated as the sen cluster, encoding for the enzymes SenC, SenB, and SenA. acs.orgprinceton.eduresearchgate.net SenC, a selenophosphate synthetase, generates selenophosphate, which serves as the selenium donor. acs.org SenB, identified as a selenosugar synthase, catalyzes the formation of a carbon-selenium bond using selenophosphate and activated nucleotide sugars, thereby producing selenosugars. acs.orgprinceton.eduresearchgate.netrcsb.org SenA, a selenoneine synthase, then facilitates the transfer of selenium from selenosugars to hercynine, a precursor molecule, ultimately leading to the synthesis of selenoneine. jst.go.jpacs.orgresearchgate.net

This discovery highlights a dedicated pathway for the incorporation of selenium into small molecules, expanding the understanding of selenium metabolism beyond selenoproteins and selenonucleic acids. acs.orgprinceton.edu Selenosugars, therefore, serve as key intermediates in this newly elucidated biosynthetic route to selenoneine.

Furthermore, selenosugars themselves have been identified as important metabolites of selenium in animals, detected in liver and urine. wikipedia.orgpnas.orgresearchgate.netnih.gov Selenosugar B (1β-methylseleno-N-acetyl-D-galactosamine) is recognized as a major urinary metabolite of selenium. wikipedia.orgnih.govpnas.org Studies in rats and turkeys have shown that selenosugars, including methylated and glutathionyl conjugates of seleno-N-acetyl galactosamine, accumulate in the liver, particularly with higher selenium intake. nih.govoup.com This suggests a role for selenosugars in selenium detoxification and excretion pathways. pnas.orgnih.gov

The metabolic pathway for urinary excretion of selenium is proposed to involve the formation of a glutathione-conjugated selenosugar, which is then methylated to form the selenosugar found in urine. pnas.orgresearchgate.net

Advanced Analytical Approaches for Selenosugar Research

Chromatographic Techniques for Selenosugar Separation and Quantitation

Chromatographic methods are essential for isolating selenosugars from biological matrices and other selenium species before detection and quantitation. Different chromatographic modes are employed depending on the properties of the selenosugar and the sample matrix.

High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

HPLC-ICP-MS is a widely used and powerful technique for the speciation of selenium compounds, including selenosugars researchgate.netnih.govoup.compnas.orgpsu.edursc.org. This hyphenated technique combines the separation power of HPLC with the elemental detection capability of ICP-MS, which specifically detects selenium isotopes researchgate.netoup.compsu.edu. This elemental specificity is particularly useful for analyzing complex biological samples where many compounds are present psu.edu.

HPLC-ICP-MS has been successfully applied to identify and quantify selenosugars in various biological samples, such as urine and liver extracts pnas.orgpsu.edursc.orgnih.govrsc.org. For instance, HPLC-ICP-MS was used to study the stability of selenosugar 1 (methyl 2-acetamido-2-deoxy-1-seleno-β-d-galactopyranoside) in human urine under different storage conditions rsc.org. Another study utilized a tandem dual-column HPLC-ICP-MS system, combining strong cation exchange and reversed phase columns, for the identification of trace amounts of methyl 2-acetamido-2-deoxy-1-seleno-β-D-galactopyranoside (SeGalNAc), which is selenosugar B, in porcine liver psu.edunih.gov.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS)

UHPLC-HRMS offers enhanced chromatographic resolution and sensitivity compared to conventional HPLC, coupled with the accurate mass measurements and detailed fragmentation information provided by HRMS mdpi.comnih.govfrontiersin.orgfrontiersin.org. This combination is particularly valuable for the identification and structural characterization of novel or low-abundance selenosugars and other selenium metabolites researchgate.netnih.govmdpi.com.

UHPLC-HRMS has been employed in metabolomic studies to investigate the uptake and metabolism of selenosugar-linked compounds in cells mdpi.comnih.gov. The high resolving power of UHPLC allows for the separation of numerous components in complex extracts, while HRMS provides precise mass-to-charge ratio (m/z) values and fragmentation patterns that aid in the unambiguous identification of selenosugars mdpi.comnih.govfrontiersin.org.

Cation-Exchange Chromatography for Selenosugar Species

Cation-exchange chromatography is a suitable technique for the separation of charged selenium species, including certain selenosugars that may possess a positive charge depending on their structure and the mobile phase pH nih.govrsc.orguzh.ch. This method separates analytes based on their interaction with a stationary phase containing negatively charged functional groups uzh.ch.

Cation-exchange HPLC coupled with ICP-MS or ESI-MS has been used for the speciation of cationic selenium metabolites, such as selenosugar 3 and trimethylselenonium (B1202040), in urine rsc.orguzh.ch. A strong cation-exchange column was used in an HPLC-ICP-MS method for the separation of selenosugar 3 and trimethylselenonium in human urine samples rsc.org.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Selenosugars

HILIC is a chromatographic technique specifically designed for the separation of polar and hydrophilic compounds, which are often poorly retained by reversed-phase chromatography researchgate.netsigmaaldrich.comelementlabsolutions.comlongdom.org. Selenosugars, being polar molecules, are well-suited for HILIC separation nih.govresearchgate.net. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water or buffer sigmaaldrich.comelementlabsolutions.com. Retention in HILIC is primarily based on partitioning of the analyte into a water-rich layer on the stationary phase surface sigmaaldrich.comelementlabsolutions.com.

HILIC coupled with ESI-MS(/MS) has been used to validate the natural origin of selenosugars identified in cereal crops nih.gov. This technique is complementary to reversed-phase chromatography and can provide different selectivity for the separation of polar selenium species researchgate.netsigmaaldrich.com.

Size-Exclusion Chromatography for High Molecular Weight Selenosugar Conjugates

Size-exclusion chromatography (SEC), also known as gel permeation chromatography, separates molecules based on their hydrodynamic volume or size in solution nih.govbitesizebio.com. Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer retention time nih.govbitesizebio.com.

SEC is useful for separating high molecular weight selenosugar conjugates, such as proteins decorated with selenosugar residues, from smaller selenium metabolites oup.comoup.comoup.com. SEC coupled with ICP-MS has been used to determine the size distribution of selenium species in biological extracts and to isolate high molecular weight fractions containing selenosugar-decorated proteins oup.comoup.comoup.com. Subsequent analysis of these fractions, often after enzymatic digestion or reduction, can reveal the presence of selenosugars conjugated to proteins oup.comoup.comoup.com.

Mass Spectrometric Identification and Structural Characterization of Selenosugars

Mass spectrometry (MS) plays a critical role in the identification and structural elucidation of selenosugars after chromatographic separation vulcanchem.comresearchgate.netpnas.orgmdpi.comfrontiersin.org. MS provides information on the mass-to-charge ratio (m/z) of the intact molecule and its fragments, which can be used to determine the elemental composition and structural features of the analyte mdpi.comfrontiersin.orgfrontiersin.org.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography for selenosugar analysis, as it produces intact or pseudo-molecular ions researchgate.netnih.govpnas.orgmdpi.comfrontiersin.org. High-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier transform ion cyclotron resonance (FTICR) MS, provides accurate mass measurements that allow for the determination of the elemental composition of selenosugars and their fragments researchgate.netnih.govmdpi.comfrontiersin.org. Tandem mass spectrometry (MS/MS) or collision-induced dissociation (CID) experiments provide fragmentation patterns that yield structural information about the selenosugar molecule vulcanchem.comresearchgate.netnih.govmdpi.com. By analyzing the fragmentation pathways, specific functional groups and the arrangement of atoms within the selenosugar structure can be deduced mdpi.comfrontiersin.org.

For this compound (1β-Methylseleno-N-acetyl-D-galactosamine), MS techniques, particularly HPLC/ESI-MS/MS, are employed for its detection and characterization in biological samples vulcanchem.com. The predicted collision cross-section values for this compound also serve as valuable parameters for identification in mass spectrometry-based analyses vulcanchem.comuni.lu.

Data from MS analysis, including accurate mass and fragmentation patterns, are crucial for confirming the identity of selenosugars, often by comparison with synthetic standards or databases researchgate.netnih.govpnas.org.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS, Orbitrap MS/MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS), including techniques utilizing Orbitrap mass analyzers, is widely employed for the speciation and structural elucidation of selenosugars in complex biological matrices. researchgate.netnih.govfrontiersin.orgoup.com HPLC coupled with ESI-MS/MS allows for the separation and identification of selenosugars based on their accurate molecular mass and fragmentation patterns. pnas.orgresearchgate.netnih.gov The characteristic selenium isotopic pattern observed in MS spectra is a crucial indicator for identifying selenium-containing metabolites. pnas.orgnih.gov High-resolution mass analyzers like the Orbitrap provide high mass accuracy, which is essential for determining the elemental composition of selenosugars and their fragments. nih.govfrontiersin.orgacs.org Tandem mass spectrometry (MS/MS or MSⁿ) provides structural information through the fragmentation of parent ions, yielding characteristic fragment ions that help in piecing together the molecular structure. rsc.orgfrontiersin.orgacs.org Studies have successfully used HPLC-ESI-Orbitrap-MS/MS to identify various selenosugars in different biological samples, including urine and plant extracts. researchgate.netnih.gov Predicted collision cross-section values obtained from mass spectrometry can also serve as valuable parameters for identification. vulcanchem.comuni.lu

Fast Atomic Bombardment Mass Spectrometry (FAB-MS)

Fast Atomic Bombardment Mass Spectrometry (FAB-MS) has also been utilized in the structural confirmation of selenosugars. For instance, FAB-MS was used to confirm the structure of synthetic 1β-methylseleno-N-acetyl-D-galactosamine (this compound) by comparing the calculated and found mass values. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Selenosugar Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed chemical structure and conformation of organic compounds, including selenosugars. researchgate.netresearchgate.net The presence of the selenium atom influences the NMR spectra of nearby protons and carbons, providing valuable structural insights.

Proton (¹H) NMR Spectroscopy of Selenosugars

Proton (¹H) NMR spectroscopy is routinely used in the characterization of selenosugars. pnas.orgmdpi.comnih.govresearchgate.net The ¹H NMR spectrum provides information about the different types of protons present in the molecule, their chemical environments, and their connectivity through spin-spin coupling. For this compound (1β-methylseleno-N-acetyl-D-galactosamine), characteristic methyl signals corresponding to the CH₃Se group at the C1 position and the CH₃CONH group at the C2 position of the hexosamine unit have been observed in the ¹H NMR spectrum. pnas.org Coupling constants between protons, such as those between the C3 and C4 positions, can provide information about the conformation of the hexosamine unit. pnas.org Proton-decoupling experiments and ¹H–¹³C correlation studies (like HSQC and HMBC) are used to assign signals and establish connectivity within the molecule. pnas.orgmdpi.com

Carbon-13 (¹³C) NMR Spectroscopy of Selenosugars

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of selenosugars. pnas.orgmdpi.comresearchgate.netsavemyexams.com Each unique carbon environment in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com Analysis of the chemical shifts of these signals helps in assigning them to specific carbon atoms in the selenosugar structure. For synthetic this compound, ¹³C NMR signals have been assigned to the different carbon atoms, including the methyl carbons, the carbons of the hexosamine ring, and the carbonyl carbon of the acetyl group. pnas.org

Here is a table summarizing the ¹³C NMR assignments for synthetic this compound:

| Carbon Position | Chemical Shift (ppm) | Assignment |

| -SeCH₃ | 2.29 | Methylseleno group |

| CH₃ of -NHCOCH₃ | 22.98 | Acetyl methyl group |

| C-2 | 49.47 | Hexosamine C-2 |

| C-6 | 62.76 | Hexosamine C-6 |

| C-4 | 69.92 | Hexosamine C-4 |

| C-3 | 74.22 | Hexosamine C-3 |

| C-1 | 80.85 | Hexosamine C-1 |

| C-5 | 81.96 | Hexosamine C-5 |

| CO of -NHCOCH₃ | 173.88 | Acetyl carbonyl |

*Data based on ¹³C NMR (150 MHz, CD₃OD) for synthetic this compound. pnas.org

Selenium-77 (⁷⁷Se) NMR Spectroscopy for Chemical Environment Analysis

Selenium-77 (⁷⁷Se) is an NMR-active isotope, and ⁷⁷Se NMR spectroscopy is a valuable tool for directly probing the chemical environment of the selenium atom in selenosugars. researchgate.netnih.govnih.gov The chemical shift of the ⁷⁷Se signal is highly sensitive to the oxidation state and the nature of the atoms directly bonded to selenium. researchgate.net This makes ⁷⁷Se NMR useful for speciation analysis of selenium compounds. researchgate.net Although the natural abundance of ⁷⁷Se is relatively low (7.63%), studies can be performed using natural abundance samples or enriched isotopes to improve sensitivity. researchgate.netnih.gov Heteronuclear multiple bond correlation (HMBC) spectroscopy, which detects long-range couplings between ¹H and ⁷⁷Se atoms, is an effective method for ⁷⁷Se speciation and can provide coupling constant information (ⁿJ(⁷⁷Se, ¹H), n = 2, 3) useful for conformational and stereochemical analysis. researchgate.netslonmr.siresearchgate.net

X-ray Based Spectroscopic and Diffraction Techniques

X-ray based techniques provide complementary information about the elemental composition, chemical state, and three-dimensional structure of selenosugars.

X-ray diffraction (XRD) is a powerful technique for determining the crystal structure of compounds, providing precise information about atomic positions and bond lengths. X-ray analysis has been used to establish the stereochemistry of selenosugar products. nih.govacs.org For example, single-crystal X-ray analysis was used to confirm the configuration of a synthesized selenosugar isomer. acs.org While direct crystal structure data for this compound itself might require specific crystallization efforts, related selenosugar structures have been characterized by X-ray analysis. nih.govnih.govacs.org

X-ray absorption spectroscopy (XAS), including techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the oxidation state and local coordination environment of selenium within a molecule. nih.govresearchgate.net X-ray fluorescence (XRF) microscopy can be used to map the distribution of selenium in biological samples. nih.gov These techniques, particularly when using synchrotron radiation, allow for the determination of selenium speciation in biological matrices with minimal sample preparation, although they may be less sensitive for trace species compared to LC-ICP-MS. nih.gov While XAS and XRF have been applied to study selenium metabolism and speciation in biological samples, including the presence of Se-Se bonds in liver tissue, specific detailed applications directly focused on the X-ray spectroscopic analysis of isolated this compound were not prominently found in the search results. nih.govresearchgate.net However, these techniques hold potential for further investigating the chemical state and interactions of this compound in biological systems.

X-ray Crystallography for Selenosugar-Protein Complexes and Related Enzymes

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. For selenium-containing compounds like selenosugars, X-ray crystallography is particularly valuable due to the anomalous dispersion properties of selenium atoms, which can be exploited for phasing in structure determination, a technique known as Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD). rsc.orgnih.gov This is a widely used method in structural biology for solving protein structures, often by incorporating selenomethionine (B1662878) into recombinant proteins. nih.govnih.gov

While direct crystal structures of this compound bound to proteins are not extensively detailed in the provided search results, the methodology is applicable to understanding interactions between selenosugars and carbohydrate-binding proteins (lectins) or enzymes involved in selenosugar metabolism. Studies have successfully utilized selenoglycosides as ligands for co-crystallization with carbohydrate-binding proteins to facilitate structure determination. beilstein-journals.orgsemanticscholar.orgmdpi.com For instance, methylselenoglycosides have been employed as ligand mimetics for structural studies of carbohydrate-binding proteins like the F17-G adhesin and human galectin-9. semanticscholar.orgmdpi.com

Furthermore, X-ray crystallography has been applied to study the enzymes responsible for selenosugar synthesis. The crystal structure of SenB, the first known selenosugar synthase, has been determined to a resolution of 2.25 Å. nih.govchemrxiv.org SenB catalyzes the formation of a C-Se bond using selenophosphate and an activated uridine (B1682114) diphosphate (B83284) sugar, highlighting the enzymatic machinery involved in creating these selenium-containing carbohydrates. nih.govchemrxiv.org The structural information obtained from such studies provides insights into the catalytic mechanism and potential interaction sites for selenosugar substrates or products.

X-ray Absorption Spectroscopy (XAS) for Selenium Oxidation State and Binding (XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a non-destructive technique that provides element-specific information about the electronic structure, oxidation state, and local atomic environment of the absorbing atom. mdpi.comsemineral.esunimi.itiaea.org It is particularly useful for studying elements like selenium in various chemical forms and complex matrices, including biological samples. nih.govnih.gov XAS spectra are typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). semineral.esunimi.itiaea.org

XANES, the region within approximately 100 eV of the absorption edge, is sensitive to the oxidation state and coordination environment of the selenium atom. mdpi.comsemineral.esunimi.itiaea.org Changes in the position and shape of the absorption edge can indicate different selenium valencies and the types of atoms bonded to selenium. semineral.esunimi.itiaea.org

EXAFS, extending from about 50 eV to 1000 eV beyond the edge, contains oscillations that provide detailed structural information about the neighboring atoms, including bond lengths and coordination numbers. mdpi.comsemineral.esunimi.itiaea.org Analysis of the EXAFS region allows for the determination of the distances to the atoms surrounding the selenium center and an estimation of their number. mdpi.comsemineral.esunimi.itiaea.org

XAS, including both XANES and EXAFS, has been successfully applied to investigate selenium speciation in biological systems, such as cells and tissues, helping to identify different selenium species and their bonding environments (e.g., Se-Se, Se-S, Se-C bonds). nih.govnih.govsci-hub.se For example, XAS has been used to study selenium in selenopolysaccharides, confirming the presence of divalent organically bound selenium and suggesting potential glycosidic linkages involving selenium. mdpi.com While specific XAS data for isolated this compound were not found, these techniques are fundamental for determining the selenium oxidation state and local binding environment within the this compound molecule and in biological samples where it is present.

Derivatization Methods for Enhanced Analytical Detection of Selenosugars